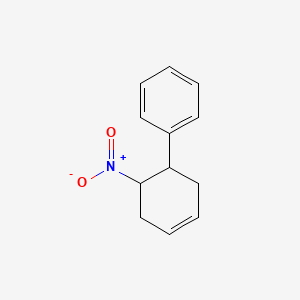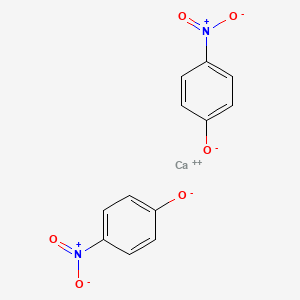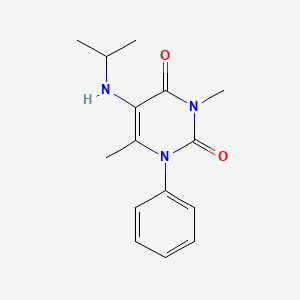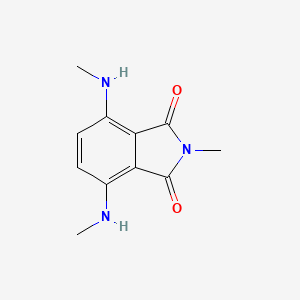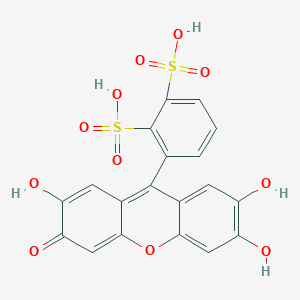
5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a tert-butyl group, two chloromethyl groups, and a methyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene typically involves the chloromethylation of 5-tert-butyl-2-methylbenzene. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the formation of by-products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Products include amines, ethers, or thioethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methyl-substituted derivatives.
Applications De Recherche Scientifique
5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used to study the effects of chloromethyl groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene involves the interaction of its functional groups with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The tert-butyl and methyl groups contribute to the compound’s hydrophobicity, influencing its interactions with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-tert-Butyl-1,3-bis(bromomethyl)benzene: Similar structure but with bromomethyl groups instead of chloromethyl groups.
2-bromo-5-tert-butyl-1,3-dimethylbenzene: Contains a bromine atom and two methyl groups.
5-tert-Butyl-2-hydroxybenzaldehyde: Contains a hydroxyl group and an aldehyde group.
Uniqueness
5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene is unique due to the presence of two chloromethyl groups, which provide distinct reactivity compared to similar compounds with different substituents. This unique structure allows for specific applications in synthesis and research that are not possible with other compounds.
Propriétés
Numéro CAS |
35322-87-3 |
|---|---|
Formule moléculaire |
C13H18Cl2 |
Poids moléculaire |
245.18 g/mol |
Nom IUPAC |
5-tert-butyl-1,3-bis(chloromethyl)-2-methylbenzene |
InChI |
InChI=1S/C13H18Cl2/c1-9-10(7-14)5-12(13(2,3)4)6-11(9)8-15/h5-6H,7-8H2,1-4H3 |
Clé InChI |
GLSKBMMFIQKAQX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1CCl)C(C)(C)C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


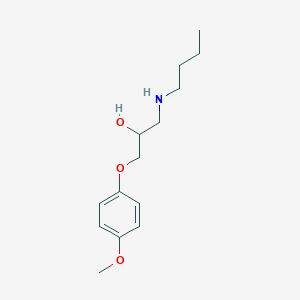


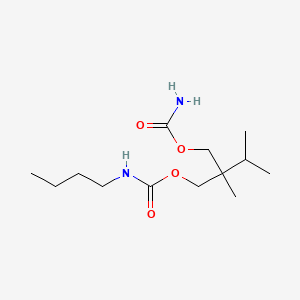
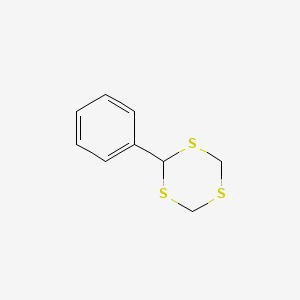
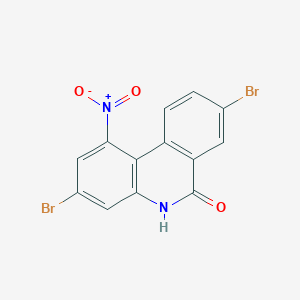
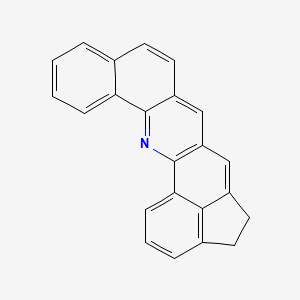
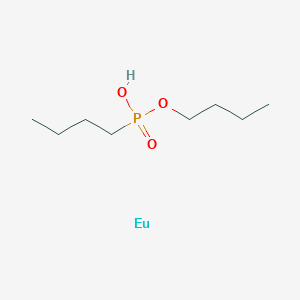
![Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14687627.png)
